2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide
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Overview
Description
2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide is a heterocyclic compound that features an oxazole ring and a substituted acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide typically involves the formation of the oxazole ring followed by the introduction of the acetamide group. One common method involves the reaction of 3-methylphenylacetic acid with an appropriate oxazole precursor under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds .
Scientific Research Applications
2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as oxazol-2(3H)-ones and trifluoromethylpyridines .
Uniqueness
2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both an oxazole ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-2-4-10(7-9)8-12(15)13-11-5-6-16-14-11/h2-7H,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEIJLUSZUKBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198952 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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